

# Isopropylamine solubility in organic and aqueous solutions

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## Compound of Interest

Compound Name: 2-Propanimine

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An In-depth Technical Guide to the Solubility of Isopropylamine in Organic and Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Isopropylamine (IUPAC name: propan-2-amine), a primary aliphatic amine with the chemical formula  $(\text{CH}_3)_2\text{CHNH}_2$ , is a colorless, volatile, and hygroscopic liquid with a characteristic ammonia-like odor.[1][2][3] Its utility as a solvent, a base, and a synthetic intermediate is critical in numerous fields, including the manufacturing of pharmaceuticals, agrochemicals, rubber, dyes, and coating materials.[2][4] A comprehensive understanding of its solubility in both aqueous and organic media is fundamental to its application in chemical synthesis, formulation development, and environmental fate assessment.

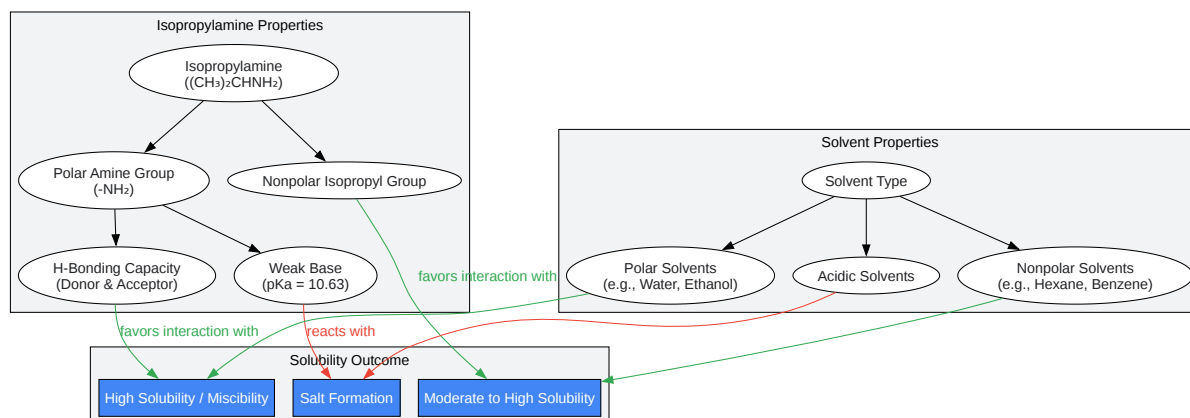
This technical guide provides a detailed overview of the solubility characteristics of isopropylamine, methods for its experimental determination, and the key molecular principles governing its behavior in solution.

## Core Principles of Isopropylamine Solubility

The solubility of isopropylamine is dictated by its molecular structure: a short, branched alkyl group (isopropyl) and a polar primary amine group ( $-\text{NH}_2$ ).

- **Polarity and Hydrogen Bonding:** The nitrogen atom in the amine group has a lone pair of electrons and is bonded to two hydrogen atoms, enabling it to act as both a hydrogen bond donor and acceptor. This capacity for strong hydrogen bonding is the primary reason for its high solubility in polar protic solvents like water and alcohols.[\[5\]](#)[\[6\]](#)
- **"Like Dissolves Like":** Isopropylamine's blend of a nonpolar alkyl region and a polar amine group allows it to be miscible with a wide array of organic solvents, ranging from polar aprotic (e.g., acetone) to relatively nonpolar (e.g., benzene, hexanes).[\[3\]](#)[\[5\]](#)[\[7\]](#)
- **Basicity:** As a weak base (pKa of the conjugate acid is 10.63), isopropylamine readily reacts with acidic solvents to form salts, which can significantly alter its solubility profile.[\[2\]](#)[\[3\]](#)

The interplay of these factors is visualized in the diagram below.



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**Caption:** Factors influencing isopropylamine solubility.

## Data Presentation: Solubility in Aqueous and Organic Solvents

Quantitative solubility data for isopropylamine is often reported as "miscible," indicating that it is soluble in all proportions. This is a consequence of its strong intermolecular interactions with a wide variety of solvents.

### Table 1: Solubility in Aqueous Solutions

Solvent	Formula	Temperature (°C)	Solubility (g/L)	Classification
Water	H <sub>2</sub> O	20	1,000 (Effectively unlimited)	Miscible[4][7][8]

**Table 2: Solubility in Common Organic Solvents**

Solvent Class	Solvent	Formula	Classification
Alcohols	Ethanol	C <sub>2</sub> H <sub>5</sub> OH	Miscible[3][7]
Methanol	CH <sub>3</sub> OH	Miscible (by analogy)	
Ethers	Diethyl Ether	(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> O	Miscible[3][7]
Ketones	Acetone	(CH <sub>3</sub> ) <sub>2</sub> CO	Miscible / Very Soluble[3][7]
Halogenated	Chloroform	CHCl <sub>3</sub>	Miscible / Soluble[3][7]
Aromatics	Benzene	C <sub>6</sub> H <sub>6</sub>	Miscible / Soluble[3][7]
Alkanes	Hexanes	C <sub>6</sub> H <sub>14</sub>	Miscible

Note: "Miscible" indicates that the two substances form a homogeneous solution at all concentrations.

## Experimental Protocols for Solubility Determination

The accurate determination of solubility requires robust experimental design, especially for a volatile compound like isopropylamine. Standardized methods such as ASTM E1148 (for aqueous solubility) and OECD Test Guideline 105 (Water Solubility) provide a framework.[1][9][10] Below is a generalized protocol adapted for determining the solubility of isopropylamine in an organic solvent where it is not fully miscible.

## Gravimetric Method for Quantitative Solubility

This method is suitable for determining the concentration of a saturated solution at a specific temperature.

Objective: To quantitatively determine the solubility of isopropylamine in a specific organic solvent at a constant temperature.

Materials:

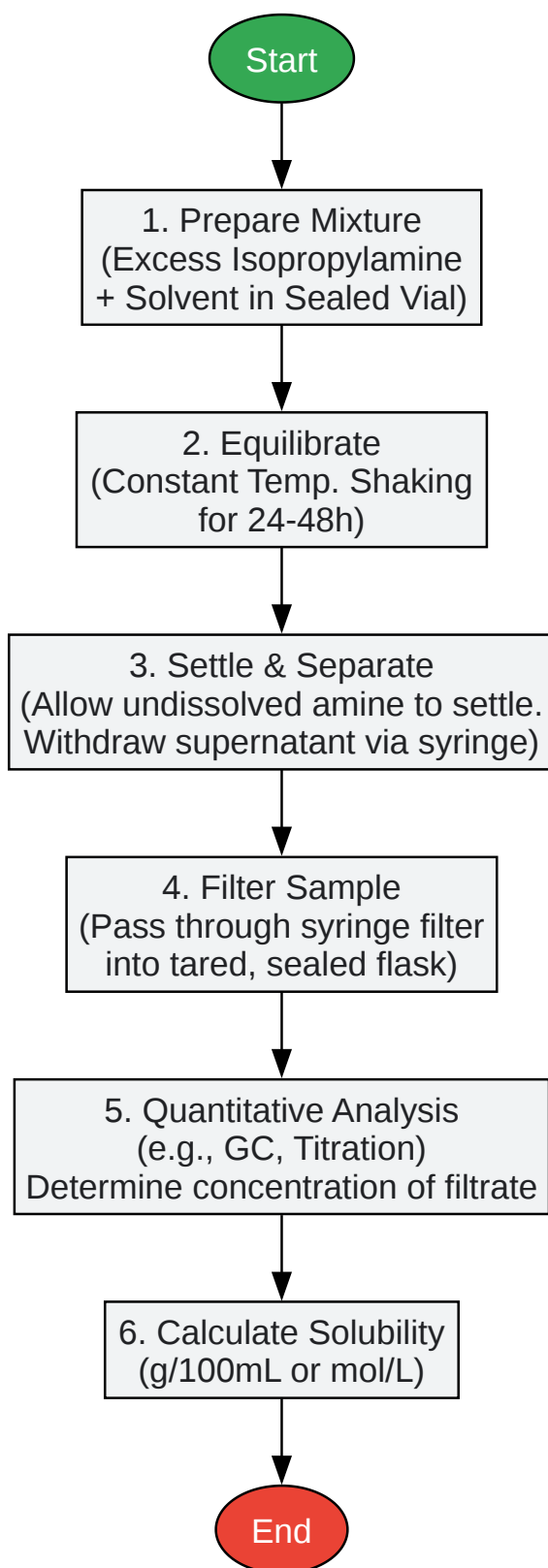
- High-purity isopropylamine (>99%)
- Analytical grade organic solvent
- Temperature-controlled shaker bath or incubator
- Analytical balance ( $\pm 0.0001$  g)
- Gas-tight vials with septa
- Gas-tight syringes and syringe filters (Teflon or other compatible material)
- Volumetric flasks and pipettes
- Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen)

Procedure:

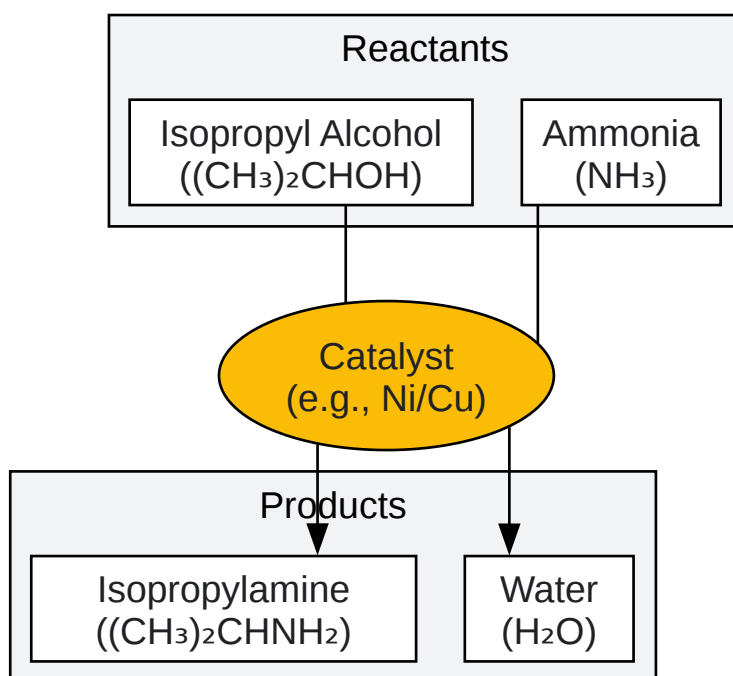
- Preparation of Saturated Solution:
  - Add an excess amount of isopropylamine to a known volume of the selected organic solvent in a gas-tight vial. "Excess" means enough solid/liquid solute is visible after equilibration.
  - Seal the vial immediately to prevent the volatile isopropylamine from escaping.
- Equilibration:
  - Place the sealed vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C). The temperature must be kept well below isopropylamine's boiling point ( $\sim 32.4^\circ\text{C}$ ).<sup>[3]</sup>

- Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
- Sample Separation:
  - After equilibration, cease agitation and allow any undissolved isopropylamine to settle. Maintain the vial at the constant experimental temperature.
  - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe.
  - Immediately pass the solution through a syringe filter into a pre-weighed (tared) volumetric flask to remove any microscopic undissolved particles. Sealing the flask is crucial to prevent evaporation.
- Solvent Evaporation:
  - Reweigh the flask to determine the precise mass of the saturated solution sample.
  - Carefully evaporate the solvent from the flask under controlled conditions. Given the volatility of isopropylamine, this step is challenging. A rotary evaporator at low temperature and reduced pressure is ideal. Alternatively, a very gentle stream of inert gas in a fume hood can be used.
- Mass Determination and Calculation:
  - Once the solvent is removed, the non-volatile isopropylamine salt (if an acidic impurity was present) or the amine itself (if handled perfectly) remains. For a more accurate method with volatile amines, quantitative analysis (e.g., GC-MS or titration) of the saturated solution (from step 3) is recommended over evaporation.
  - Calculation (via quantitative analysis):
    - $\text{Solubility (g/100 mL)} = (\text{Concentration from analysis [g/mL]}) \times 100$
    - $\text{Solubility (mol/L)} = \text{Concentration from analysis [mol/L]}$

The workflow for this protocol is illustrated below.







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